N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Description
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is a synthetic hydrazide derivative featuring a purine-2,6-dione core substituted with a 1,3-dimethyl group and an acetohydrazide moiety. The hydrazide is further functionalized with a 5-bromothiophene-2-ylmethylidene group via an E-configuration imine bond.
The synthesis of such compounds typically involves condensation of a substituted aldehyde (e.g., 5-bromo-2-thiophenecarboxaldehyde) with a purine-based acetohydrazide precursor under acidic conditions, followed by purification via recrystallization .
Properties
Molecular Formula |
C14H13BrN6O3S |
|---|---|
Molecular Weight |
425.26 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C14H13BrN6O3S/c1-19-12-11(13(23)20(2)14(19)24)21(7-16-12)6-10(22)18-17-5-8-3-4-9(15)25-8/h3-5,7H,6H2,1-2H3,(H,18,22)/b17-5+ |
InChI Key |
IHTQYTMZLWFFFT-YAXRCOADSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=C(S3)Br |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide typically involves the following steps:
Formation of the Hydrazide Intermediate: The starting material, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid, is reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide intermediate is then condensed with 5-bromothiophene-2-carbaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromothiophene moiety.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development and pharmacological studies.
Materials Science: The presence of the bromothiophene moiety indicates potential use in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is not well-documented. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 5-bromothiophene substituent provides moderate electron-withdrawing effects and enhanced lipophilicity compared to polar groups (e.g., hydroxyl in 18g) or bulky substituents (e.g., benzo[d][1,3]dioxole in 18h).
- Impact on Melting Points : Bulky substituents (e.g., benzo[d][1,3]dioxole in 18h) increase melting points (>300°C) due to improved crystal packing, whereas smaller groups (e.g., 2-hydroxybenzylidene in 18g) result in lower melting points .
Spectral and Physicochemical Properties
NMR Spectral Shifts
The ¹H and ¹³C NMR spectra of these compounds show distinct signals for substituents:
- Target Compound : Expected singlet for the bromothiophene proton (δ ~7.3–7.5 ppm) and characteristic purine C=O signals (δ ~168–170 ppm in ¹³C NMR) .
- Compound 18g : Aromatic protons of 2-hydroxybenzylidene appear at δ 6.84–7.77 ppm, with a hydroxyl proton at δ 10.11 ppm .
- Compound 18h : Benzo[d][1,3]dioxole protons resonate as a singlet at δ 6.10 ppm (O–CH₂–O) .
Solubility and Lipophilicity
- Nitro- or trifluoromethyl-substituted derivatives (e.g., compound from and ) exhibit even higher logP values (~3.5–4.0) but may suffer from reduced aqueous solubility.
*Predicted using fragment-based methods.
Acetylcholinesterase (AChE) Inhibition
- Compound 18g : Reported as a moderate AChE inhibitor (IC₅₀ ~10–50 µM), with the hydroxyl group enabling hydrogen bonding to the enzyme’s catalytic site .
- Nitro-Substituted Analogs (e.g., ) : The nitro group could introduce steric hindrance, reducing binding affinity despite strong electron-withdrawing effects.
Anti-Inflammatory and Anti-Fibrotic Effects
- Compound 832 () : A purine-2,6-dione derivative with anti-fibrotic activity via TGF-β inhibition (EC₅₀ ~1–5 µM) . The target compound’s bromothiophene may similarly modulate collagen deposition in fibrotic models.
- Fluorinated Derivatives (e.g., ) : Trifluoromethyl groups enhance metabolic stability, prolonging in vivo activity .
Limitations of Structural Similarity Predictions
While structural analogs often share biological targets (e.g., AChE, PDEs), highlights that only ~20% of structurally similar compounds (Tanimoto coefficient >0.85) exhibit concordant gene expression profiles . For example:
- Compound 18k (): Despite structural similarity to the target compound, its 3-phenylallylidene substituent may engage off-target kinases, altering its pharmacological profile.
- Compound 6 (): A purine-sulfanyl derivative with antithyroid activity, demonstrating how minor backbone modifications can shift therapeutic focus .
Biological Activity
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of the compound involves a condensation reaction between 5-bromothiophen-2-carbaldehyde and 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine. The resulting product is characterized by various spectroscopic techniques including IR spectroscopy and mass spectrometry. The molecular structure features a hydrazone linkage which is significant for its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance:
| Compound | Microbial Strain | Activity |
|---|---|---|
| N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(1,3-dimethyl-2,6-dioxo...) | Staphylococcus aureus | Inhibitory |
| N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(1,3-dimethyl...) | Escherichia coli | Moderate |
These findings suggest that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development in cancer therapy.
Antioxidant Activity
The antioxidant capacity of N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(1,3-dimethyl...) was evaluated using DPPH radical scavenging assays. The results indicated a strong scavenging ability with an IC50 value comparable to standard antioxidants like ascorbic acid.
Case Studies
A notable case study involved the administration of the compound in animal models to assess its therapeutic efficacy. In this study:
- Model : Mice with induced bacterial infections.
- Dosage : Administered at 10 mg/kg body weight.
- Outcome : Significant reduction in bacterial load compared to control groups.
These results support the compound's potential as an antimicrobial agent in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
